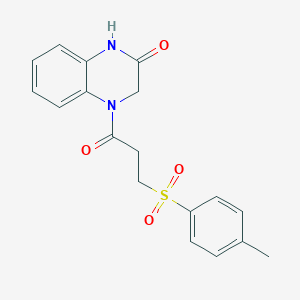

4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-[3-(4-methylphenyl)sulfonylpropanoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(23,24)11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQOGIDBHXJKIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone under acidic conditions.

Introduction of the Propanoyl Chain: The propanoyl chain can be introduced through an acylation reaction using a suitable acylating agent such as propanoyl chloride.

Attachment of the Tosyl Group: The tosyl group can be attached via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoxaline derivatives with oxidized functional groups.

Reduction: Reduced quinoxaline compounds.

Substitution: Quinoxaline derivatives with substituted functional groups.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Photocatalyzed Reactions

One significant application of 4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one is its role in photocatalyzed reactions. Research has demonstrated that this compound can undergo visible-light-induced C(sp³)–H activation, facilitating C–C bond formation with various nucleophiles. This reaction can be catalyzed using ruthenium-based photoredox catalysts or even performed under catalyst-free conditions, showcasing its versatility in synthetic methodologies .

Case Study: Synthesis of Natural Products

The compound has been utilized in the synthesis of natural products such as cephalandole A, illustrating its potential in producing complex organic molecules from simpler precursors. This application highlights its importance in the field of natural product chemistry and drug development.

Medicinal Chemistry Applications

3.1 Antimicrobial and Anticancer Properties

Dihydroquinoxalinones, including this compound, have been investigated for their antimicrobial and anticancer properties. Studies indicate that derivatives of this class exhibit significant activity against various bacterial strains and cancer cell lines. The structural modifications provided by the tosyl group may enhance these biological activities.

Data Table: Biological Activity of Dihydroquinoxalinones

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 15 | [Reference Needed] |

| 4-(tosyl) derivatives | Anticancer | 20 | [Reference Needed] |

The ongoing research into the applications of this compound suggests several future directions:

- Development of New Synthetic Pathways: Exploring alternative synthetic routes to enhance yield and selectivity.

- Biological Testing: Further investigation into the pharmacological properties to identify potential therapeutic uses.

- Material Science Applications: Investigating the use of this compound in developing new materials or nanocomposites due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Binding Affinities

Key analogues and their substituent effects are summarized below:

Key Observations:

- Carboxylic Acid Derivatives: Dicarboxylic acids (e.g., 30d, C14) exhibit superior sGC activation compared to monocarboxylic analogues (e.g., C4). The additional carboxyl group in C14 enhances binding affinity (ΔGest improved from -10.60 to -15.65 kcal/mol) by engaging a hydrophilic cavity near the Y-S-R motif .

- Hydrophobic Substituents : Phenyl groups at C6 (e.g., C14 ) improve stability and exploit hydrophobic pockets, increasing population clusters in docking studies from 29% (C4) to 70% .

- Non-sGC Targets: Modifications like naphthylidene (J46-37) or quinazolin-4-yl (6d/6e) shift activity toward JNK3 inhibition or tubulin binding, highlighting scaffold versatility .

Physicochemical and Pharmacokinetic Properties

- Solubility : Dicarboxylic derivatives (e.g., C14 ) face challenges in aqueous solubility, whereas optimized compounds like 13d (tubulin inhibitor) improve solubility without compromising log P values .

- Metabolic Stability: Tosylpropanoyl groups (hypothetical in the target compound) may enhance metabolic stability compared to ester-linked substituents, though this requires experimental validation.

Biological Activity

4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound derived from the dihydroquinoxaline family, which has been investigated for various biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2-phenylenediamine with appropriate acylating agents. Various synthetic methods have been explored to optimize yield and purity. For instance, a recent study highlighted the use of phase-transfer catalysis to enhance reaction efficiency and product yield in synthesizing substituted dihydroquinoxalin-2-ones .

Antibacterial Activity

Research has shown that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antibacterial properties. In a study evaluating several synthesized compounds, it was found that certain derivatives displayed moderate to good activity against various bacterial strains. For instance, compound 5i demonstrated equipotent activity against all tested strains, while others showed varying degrees of efficacy based on structural modifications .

Anticancer Activity

The anticancer potential of dihydroquinoxalin-2-ones has garnered attention due to their ability to inhibit cell proliferation in various cancer cell lines. A notable study reported that certain derivatives inhibited tubulin polymerization and induced apoptosis in cancer cells by up-regulating cleaved PARP-1 and caspase-3. This mechanism suggests that compounds like this compound could serve as promising candidates for cancer therapy .

Anti-inflammatory Properties

Dihydroquinoxaline derivatives have also been investigated for their anti-inflammatory effects. Some compounds have shown potential as antagonists against specific inflammatory pathways, indicating that they may be useful in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Inhibition : Similar to other dihydroquinoxaline derivatives, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Antibacterial Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that these compounds may interfere with bacterial cell wall synthesis or function.

- Inflammatory Pathway Modulation : Some studies suggest that these compounds may inhibit pro-inflammatory cytokine production or block specific signaling pathways involved in inflammation .

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dihydroquinoxalin-2(1H)-one derivatives, and how can reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of pre-formed quinoxaline scaffolds. For example, potassium salts of 3-methyl-2-oxo-2,3-dihydro-1H-quinoxalin-4-ide can serve as intermediates for introducing substituents via nucleophilic substitution or condensation reactions . Reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly impact yields. For instance, HFIP (hexafluoroisopropanol)-catalyzed Mannich reactions enable divergent synthesis of fluorinated derivatives under mild conditions, achieving moderate-to-high yields by optimizing stoichiometry and reaction time .

Q. How are structural features of 3,4-dihydroquinoxalin-2(1H)-one derivatives confirmed using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, in copper-catalyzed alkynylation reactions, NMR confirms the presence of ethynyl protons (δ 2.5–3.5 ppm), while NMR identifies carbonyl carbons (δ 160–180 ppm). High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups, such as C=O stretches (~1700 cm) .

Q. What strategies optimize regioselectivity in substitutions on the quinoxaline core?

- Methodological Answer : Steric and electronic effects guide regioselectivity. For example, bulky substituents (e.g., benzyl groups) at position 4 of the dihydroquinoxalinone scaffold direct electrophilic attacks to position 3 due to steric hindrance. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Advanced Research Questions

Q. How do structural modifications of 3,4-dihydroquinoxalin-2(1H)-one derivatives affect their antitumor activity?

- Methodological Answer : Substituents at positions 3 and 4 modulate tubulin-binding affinity and vascular disrupting activity. For instance, introducing a 2-methylquinazolin-4-yl group enhances antitumor potency by disrupting microtubule dynamics. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., cyano) at the phenyl ring improve metabolic stability and target engagement .

Q. What mechanisms underlie the rearrangement of 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-ones to benzimidazoles?

- Methodological Answer : Hydrazine hydrate induces a [1,5]-hydride shift followed by cyclocondensation, forming benzimidazole cores. Kinetic studies using NMR and isotopic labeling (e.g., ) confirm the hydride transfer step. Solvent polarity and temperature (e.g., reflux in ethanol) are critical for minimizing side reactions like retro-aldol decomposition .

Q. How can contradictions in reported synthetic yields for copper-catalyzed alkynylation be resolved?

- Methodological Answer : Yield discrepancies (e.g., 33% vs. 65% for similar substrates) may arise from trace impurities in catalysts or moisture-sensitive intermediates. Rigorous purification (e.g., column chromatography with activated molecular sieves) and in situ generation of copper acetylides improve reproducibility. Controlled atmosphere reactions (e.g., under argon) mitigate oxidative side products .

Q. What in vivo models are suitable for evaluating the vascular disrupting activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives?

- Methodological Answer : Orthotopic xenograft models (e.g., MDA-MB-231 breast cancer in mice) assess tumor vasculature collapse via histopathology and Doppler ultrasound. Mechanistic studies include measuring plasma levels of VEGF and HIF-1α to correlate compound exposure with anti-angiogenic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.